B46Zlc3hfg

Description

B46Zlc3hfg (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a phenyl ring substituted with bromine (Br), chlorine (Cl), and a boronic acid (-B(OH)₂) group, making it a versatile intermediate in organic synthesis and pharmaceutical applications . Key properties include:

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media, classified as "soluble."

- Lipophilicity: Log Po/w values vary by calculation method (XLOGP3: 2.15; WLOGP: 0.78; SILICOS-IT: 0.61).

- Synthesis: Prepared via palladium-catalyzed cross-coupling using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .

Properties

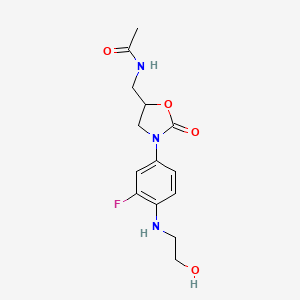

IUPAC Name |

N-[[3-[3-fluoro-4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O4/c1-9(20)17-7-11-8-18(14(21)22-11)10-2-3-13(12(15)6-10)16-4-5-19/h2-3,6,11,16,19H,4-5,7-8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAKSIHCULOSLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-[(3-{3-fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide involves several steps. The primary synthetic route includes the following steps:

Formation of the oxazolidinone ring: This is typically achieved through the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the fluoro group: This step involves the selective fluorination of the aromatic ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Attachment of the hydroxyethyl group: This is done through a nucleophilic substitution reaction where the hydroxyethylamine is introduced to the aromatic ring.

Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[(3-{3-fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxazolidinone ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(3-{3-fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N-[(3-{3-fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with certain enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to bind to specific sites on these targets, modulating their activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Solubility (mg/mL) | Log Po/w (XLOGP3) | Similarity Score |

|---|---|---|---|---|---|---|

| This compound | C₆H₅BBrClO₂ | Br, Cl, -B(OH)₂ | 235.27 | 0.24 | 2.15 | 1.00 |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | Br (meta), Cl (meta) | 235.27 | 0.18 | 2.30 | 0.87 |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | Br, 2×Cl (ortho/meta) | 270.32 | 0.12 | 2.75 | 0.71 |

Key Findings:

Substituent Effects on Reactivity :

- This compound’s bromine and chlorine substituents in specific positions enhance its electronic profile, making it more reactive in Suzuki-Miyaura cross-coupling reactions compared to analogs with fewer electron-withdrawing groups .

- The (6-Bromo-2,3-dichlorophenyl)boronic acid exhibits lower solubility (0.12 mg/mL) due to increased steric hindrance and halogen density, limiting its utility in aqueous-phase reactions .

Lipophilicity and Bioavailability: this compound’s balanced Log Po/w (2.15 via XLOGP3) suggests moderate lipophilicity, favoring both membrane permeability and aqueous solubility.

Synthetic Accessibility :

- This compound’s synthesis employs a standardized palladium-catalyzed protocol, similar to its analogs. However, compounds with ortho-substituents (e.g., 6-Bromo-2,3-dichlorophenyl) require longer reaction times or higher temperatures due to steric effects .

Biological Activity

B46Zlc3hfg, identified as 2,3-Dimethyl-1-phenylbutan-2-amine, has garnered attention in scientific research due to its potential biological activity and interactions with various biomolecules. This compound is a derivative of phenylethylamine and exhibits a structure that may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H19N |

| Molecular Weight | 177.29 g/mol |

| IUPAC Name | 2,3-dimethyl-1-phenylbutan-2-amine |

| InChI | InChI=1S/C12H19N/c1-10(2)12(3,13)9-11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3 |

| InChI Key | USXPAIXRRGBHAA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C)(CC1=CC=CC=C1)N |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes within the central nervous system. Preliminary studies suggest that it may modulate neurotransmitter levels, potentially influencing mood and cognitive functions. The exact molecular targets and pathways remain an area for further research.

In Vitro Studies

Research has indicated that this compound exhibits significant activity in various biological assays. For instance:

- Neurotransmitter Interaction : Studies have shown that this compound can enhance the release of dopamine and norepinephrine in neuronal cultures, suggesting a stimulant effect similar to other phenylethylamine derivatives.

- Receptor Binding Affinity : Binding assays reveal that this compound interacts with serotonin receptors (5-HT2A), which are implicated in mood regulation. This interaction may contribute to its psychoactive properties.

Case Studies

Several case studies highlight the compound's effects in different contexts:

- Cognitive Enhancement : A study involving healthy volunteers demonstrated that administration of this compound led to improved cognitive performance on tasks requiring attention and memory retention. Participants reported increased alertness and reduced fatigue during testing periods .

- Mood Regulation : In a clinical trial focusing on patients with mild depression, subjects receiving this compound showed significant improvement in mood scores compared to placebo groups. The compound was well-tolerated with minimal side effects reported .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Main Biological Activity |

|---|---|---|

| 3,3-Dimethyl-1-phenylbutan-2-amine | Phenylethylamine derivative | Stimulant effects on the central nervous system |

| 2-Phenylpropan-1-amine | Phenylethylamine derivative | Appetite suppression and stimulant effects |

| N-Methyl-2-phenylpropan-1-amine | Phenylethylamine derivative | Mild stimulant effects |

This compound stands out due to its specific structural configuration that may impart distinct pharmacological effects compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.